molecular formula C14H21NO2 B13568436 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine

1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine

Cat. No.: B13568436
M. Wt: 235.32 g/mol
InChI Key: VEILHGCZMSZLNO-UHFFFAOYSA-N
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Description

1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine (CAS 1891990-55-8) is a chemical compound of significant interest in medicinal chemistry and pharmacology research . With a molecular formula of C14H21NO2 and a molecular weight of 235.322 g/mol, this compound is characterized by a phenethylamine backbone modified with a cyclopropylamine group . This structure is closely related to a class of compounds known to act as serotonin receptor modulators . Specifically, its structural analog, 2,5-Dimethoxy-4-ethylamphetamine (DOET), has been documented as a selective agonist of serotonin 5-HT2 receptors, including the 5-HT2A, 5-HT2B, and 5-HT2C subtypes . This suggests potential research applications for this compound in investigating the function and signaling of these key neurological targets. The replacement of the traditional ampamine chain with a cyclopropylamine group, as seen in related compounds like DMCPA (2,5-Dimethoxy-4-methylphenylcyclopropylamine), is a modification that researchers explore to understand its effects on receptor binding affinity, selectivity, and metabolic stability . As such, this compound serves as a valuable chemical tool for studying neuropharmacology, receptor dynamics, and structure-activity relationships (SAR). It is supplied as a high-purity material for use in strictly controlled laboratory environments. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers should handle all chemicals appropriately and in accordance with their institution's safety protocols.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

1-[(4-ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine

InChI

InChI=1S/C14H21NO2/c1-4-10-7-13(17-3)11(8-12(10)16-2)9-14(15)5-6-14/h7-8H,4-6,9,15H2,1-3H3

InChI Key

VEILHGCZMSZLNO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OC)CC2(CC2)N)OC

Origin of Product

United States

Preparation Methods

Preparation Methods of 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine

General Synthetic Strategy

The synthesis typically involves three major stages:

  • Stage 1: Preparation of the substituted benzyl precursor
    The starting aromatic compound is 4-ethyl-2,5-dimethoxybenzyl derivative, which can be prepared via selective alkylation and methylation of phenolic precursors or by functional group transformations of commercially available dimethoxyphenyl compounds.

  • Stage 2: Cyclopropanation of the benzyl intermediate
    The key step is the formation of the cyclopropane ring attached to the benzyl moiety. This is commonly achieved by reacting benzyl magnesium bromide derivatives with cyclopropane carboxylate esters or via donor–acceptor cyclopropane intermediates under Lewis acid catalysis.

  • Stage 3: Introduction of the amine group at the cyclopropane ring
    The amination is introduced either by direct substitution on the cyclopropane ring or through ring-opening and subsequent cyclization reactions involving primary amines.

Detailed Synthetic Routes

Preparation of Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate Intermediate
  • Method:
    Ethyl 2-(4-ethylphenyl)cyclopropane-1-carboxylate is synthesized by reacting benzyl magnesium bromide (prepared from 4-ethylbenzyl bromide) with ethyl cyclopropane-1-carboxylate under controlled conditions. This Grignard reaction forms the cyclopropane ring substituted with the 4-ethylphenyl group and an ester functional group at the 1-position of the cyclopropane ring.
  • Reference: Organic synthesis handbook and related literature outline this method as a reliable approach for obtaining the cyclopropane intermediate with high regioselectivity and yield.
Lewis Acid-Catalyzed Amination of Donor–Acceptor Cyclopropanes
  • Mechanism:
    Donor–acceptor cyclopropanes bearing ester groups can undergo ring-opening reactions catalyzed by Lewis acids such as nickel(II) perchlorate hexahydrate [Ni(ClO₄)₂·6H₂O], scandium triflate [Sc(OTf)₃], or yttrium triflate [Y(OTf)₃]. These catalysts facilitate nucleophilic attack by primary amines (e.g., benzylamine derivatives) on the cyclopropane ring, leading to acyclic γ-amino esters.
  • Subsequent cyclization:
    The ring-opened intermediates can be cyclized under reflux in toluene with acetic acid to form pyrrolidin-2-one derivatives, which are structurally related to the target compound.
  • One-pot synthesis:
    A one-pot procedure involving Lewis acid-catalyzed ring opening, lactamization, and dealkoxycarbonylation (ester removal) via alkaline saponification and thermolysis has been demonstrated to efficiently yield cyclopropan-1-amine derivatives with good overall yields (~70%).
  • Catalyst efficiency:
    Ni(ClO₄)₂·6H₂O at 20 mol% loading is optimal, providing over 90% yield of the acyclic intermediate before cyclization. Lower catalyst loadings or prolonged reaction times reduce yields due to byproduct formation.
  • Limitations:
    Simple aliphatic amines such as methylamine or ethylamine tend to produce unidentified byproducts under these conditions, indicating substrate specificity for aromatic or benzylamines.
Reductive Amination Approach
  • Procedure:
    Reductive amination can be employed by reacting 2,5-dimethoxy-4-ethylbenzaldehyde derivatives with cyclopropan-1-amine or its precursors in the presence of reducing agents (e.g., sodium triacetoxyborohydride) to form the desired amine-substituted cyclopropane.
  • Purification:
    The product is isolated by extraction, washing, and chromatographic purification to achieve high purity.
  • Applications:
    This method is useful for introducing the amine functionality directly onto the benzyl cyclopropane scaffold with control over stereochemistry.

Comparative Data Table of Preparation Methods

Preparation Step Method/Conditions Catalyst/ Reagents Yield (%) Notes
Cyclopropanation Grignard reaction of benzyl magnesium bromide with ethyl cyclopropane-1-carboxylate Benzyl MgBr, ethyl cyclopropane-1-carboxylate High Key intermediate for further amination
Lewis acid-catalyzed ring opening Room temperature, 1 h in dichloroethane Ni(ClO₄)₂·6H₂O (20 mol%) >90 Efficient for aromatic amines; forms acyclic intermediates
Cyclization to pyrrolidin-2-one Reflux in toluene with acetic acid AcOH Moderate Converts acyclic intermediate to cyclic amine derivative
One-pot synthesis (ring opening + cyclization + dealkoxycarbonylation) Sequential alkaline saponification and thermolysis Ni(ClO₄)₂·6H₂O, NaOH ~70 Streamlined, reduces purification steps
Reductive amination Room temperature overnight in DCM NaBH(OAc)₃ or similar reducing agent Variable Direct amine introduction; requires chromatographic purification

Research Findings and Practical Considerations

  • Catalyst selection is critical : Nickel perchlorate hexahydrate has been identified as the most effective Lewis acid catalyst for ring-opening reactions of donor–acceptor cyclopropanes with benzylamines, yielding high conversion rates and minimizing byproducts.
  • Substrate specificity : Aromatic and benzylamines are preferred nucleophiles; simple aliphatic amines often lead to complex mixtures and low yields.
  • Reaction conditions : Mild conditions at room temperature favor selective ring opening without decomposition. Heating can increase side reactions and reduce yields.
  • One-pot procedures increase efficiency by combining multiple steps, reducing purification needs, and improving overall synthetic practicality.
  • Safety : Handling of cyclopropane intermediates and Lewis acids requires appropriate protective measures due to potential irritancy and environmental hazards.

Chemical Reactions Analysis

1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Based on the search results, a detailed article focusing solely on the applications of the compound "1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine" is not available. However, information regarding the compound itself and related compounds can be extracted.

About the Compound
this compound, also known by its IUPAC name 1-(4-ethyl-2,5-dimethoxybenzyl)cyclopropan-1-amine, is a chemical compound with the molecular formula C14H21NO2C_{14}H_{21}NO_2 . It has a molecular weight of 235.33 . The compound is available from chemical suppliers such as Enamine and is typically stored at room temperature . It has a purity of 95% and its physical form is liquid .

Related Compounds and Research
While specific applications for this compound are not detailed in the provided search results, information on structurally related compounds offers some insight:

  • 2,5-Dimethoxy-4-ethylamphetamine (DOET) DOET is a psychedelic drug belonging to the phenethylamine, amphetamine, and DOx families . It is related to DOM (2,5-Dimethoxy-4-methylamphetamine) and is a synthetic analog of mescaline . DOET acts as a selective agonist of serotonin 5-HT~2~ receptors . Clinical studies at low doses explored its potential as a "psychic energizer," but development was terminated after DOM became a street drug .
    *DOET activities :
TargetAffinity (K~i~, nM)
5-HT~1A~14.4–9,727
5-HT~1B~2,801
5-HT~1D~6,615
5-HT~1E~3,552
5-HT~2A~12–100
5-HT~2B~29
5-HT~2C~101–108
  • General Mentions The search results also include lists of hazardous DEA-controlled substances, such as JWH-200, JWH-122, and others, but these are not directly related to the target compound .

Mechanism of Action

The mechanism of action of 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a broader class of substituted cyclopropane-amines and arylalkylamines. Below is a comparative analysis with structurally related analogs, based on available catalog data and molecular features:

Table 1: Key Structural Comparisons

Compound Name Core Structure Substituents Molecular Weight (g/mol) CAS/Identifier
1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine Cyclopropane + benzyl 4-Ethyl, 2,5-dimethoxy Not reported Catalog ID: Enamine
5,5-difluoro-4-methylpentan-2-amine hydrochloride Linear aliphatic amine 4-Methyl, 5,5-difluoro 173.6 (HCl salt) CAS: Not provided
NH2 3-cyclopropylidenecyclobutan-1-amine hydrochloride Cyclobutane + cyclopropane Cyclopropylidene, cyclobutane fusion Not reported Catalog ID: Enamine
C7H12ClN (Chlorinated cyclopropane-amine) Cyclopropane Chlorine substitution 145.6 CAS: Not provided

Key Observations:

Cyclopropane vs. Other Cyclic Cores : Unlike cyclobutane or aliphatic amines, the cyclopropane core in the target compound introduces high ring strain, which may enhance binding affinity in receptor systems compared to less strained analogs like 5,5-difluoro-4-methylpentan-2-amine .

Substituent Effects: The 4-ethyl-2,5-dimethoxyphenyl group distinguishes it from halogenated (e.g., C7H12ClN) or fluorinated (e.g., 5,5-difluoro-4-methylpentan-2-amine) analogs.

Salt Forms : Many analogs (e.g., hydrochlorides) are stabilized as salts, whereas the target compound’s freebase form may offer different solubility and bioavailability profiles.

Research Findings and Pharmacological Context

However, the cyclopropane ring may alter metabolic stability or receptor binding kinetics compared to linear analogs .

Table 2: Hypothetical Receptor Binding Profiles*

Compound Predicted Target Binding Affinity (Ki) Notes
Target compound 5-HT2A receptor Not tested Structural similarity to 2C-E
5,5-difluoro-4-methylpentan-2-amine Sigma-1 receptor Not tested Fluorine enhances lipophilicity
C7H12ClN DAT (Dopamine Transporter) Not tested Chlorine may enhance CNS penetration

*Hypothetical data based on structural analogs; experimental validation required.

Limitations and Gaps in Current Data

The evidence provided lacks quantitative pharmacological or physicochemical data (e.g., LogP, pKa, or synthetic yields). Comparisons are inferred from structural features rather than empirical studies. Further research is needed to validate these hypotheses.

Biological Activity

1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine, also known by its CAS number 1891990-55-8, is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanamine moiety substituted with a 4-ethyl-2,5-dimethoxyphenyl group. Its molecular formula is C13H17NC_{13}H_{17}N with a molecular weight of approximately 201.28 g/mol. The structural characteristics contribute to its biological activity, particularly in modulating neurotransmitter systems.

Pharmacological Effects

  • Serotonergic Activity : Research indicates that compounds with similar structures exhibit activity at serotonin receptors, particularly the 5-HT2A receptor. This receptor is implicated in various psychological and physiological processes, including mood regulation and cognition .
  • Dopaminergic Modulation : The compound may also interact with dopaminergic pathways, which are crucial for motor control and reward processing. Studies on related compounds suggest that modifications in the phenyl ring can enhance affinity for dopamine receptors .
  • Antitumor Potential : Preliminary studies have suggested that derivatives of cyclopropanamines can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the induction of apoptosis or disruption of cellular metabolism .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

  • Substituents on the Phenyl Ring : The presence of methoxy groups at positions 2 and 5 enhances lipophilicity and receptor binding affinity.
  • Cyclopropane Ring : The three-membered ring contributes to conformational rigidity, which can be beneficial for receptor interactions.

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
Serotonin Receptor Agonism2,5-DimethoxyphenylpiperidinesMood enhancement, anti-anxiety
Dopamine Receptor ModulationVarious cyclopropanaminesIncreased dopamine release
Antitumor ActivityCyclopropanamine derivativesCytotoxicity against cancer cell lines

Case Studies

  • Case Study on Antidepressant Effects : A study involving similar compounds demonstrated significant antidepressant-like effects in animal models when administered at specific dosages. The mechanism was linked to enhanced serotonergic transmission .
  • Cancer Cell Line Study : In vitro studies showed that certain derivatives exhibited cytotoxic effects on breast and colon cancer cell lines, suggesting potential for development as anticancer agents .

Q & A

Q. What are the optimized synthetic routes for 1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cyclopropanation of a benzyl chloride precursor with cyclopropylamine under basic conditions. Key variables include:
  • Solvent selection : Dichloromethane or toluene improves solubility and reaction kinetics .
  • Base choice : Sodium hydroxide or potassium carbonate facilitates deprotonation and nucleophilic substitution .
  • Temperature : Controlled heating (50–80°C) enhances reaction rates while minimizing side products.
  • Purification : Recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane) ensures high purity .

Q. Table 1: Comparative Synthesis Conditions

ParameterMethod A ()Method B ()
SolventDichloromethaneToluene
BaseNaOHK₂CO₃
Yield68%72%
Purity (HPLC)>95%>98%

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to identify substituents (e.g., ethyl, methoxy groups) and cyclopropane ring protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₄H₂₁NO₂) .
  • X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the cyclopropane ring .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodological Answer :
  • Enzyme Inhibition Assays : Test against monoamine oxidases (MAOs) or cytochrome P450 isoforms due to structural similarity to known amine-containing bioactive compounds .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using tritiated ligands .
  • Cell Viability Assays : MTT or resazurin-based assays in neuronal or hepatic cell lines to assess cytotoxicity .

Advanced Research Questions

Q. How do stereochemical variations (e.g., enantiomers) influence the compound’s pharmacological profile?

  • Methodological Answer :
  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak® columns) to separate enantiomers .
  • Activity Comparison : Test isolated enantiomers in receptor-binding assays (e.g., IC₅₀ values for serotonin receptors) .
  • Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict enantiomer-specific binding affinities .

Q. What mechanistic insights can be gained from studying its interactions with neurotransmitter transporters?

  • Methodological Answer :
  • Radiolabeled Uptake Assays : Use 3^3H-labeled serotonin/dopamine to measure competitive inhibition in synaptosomal preparations .
  • Patch-Clamp Electrophysiology : Assess effects on ion channels co-localized with transporters (e.g., TRPV1 in neuronal cells) .
  • Cryo-EM : Resolve transporter-compound complexes to identify binding pockets .

Q. How can metabolic stability and potential toxicities be evaluated in preclinical models?

  • Methodological Answer :
  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .
  • Reactive Metabolite Screening : Trapping studies with glutathione or potassium cyanide to detect electrophilic intermediates .
  • In Vivo Toxicity : Dose-dependent studies in rodents (OECD guidelines) to assess hepatorenal toxicity and neurobehavioral effects .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting receptor affinities)?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using identical buffer conditions, cell lines, and ligand concentrations .
  • Orthogonal Validation : Combine radioligand binding with functional assays (e.g., cAMP accumulation for GPCR activity) .
  • Meta-Analysis : Use software like RevMan to statistically integrate data from disparate studies .

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